
1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene” is a chemical compound. It is also known as “1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone” with a linear formula of C15H13ClO2 . It is a product provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported using the Williamson etherification method . This method involves the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4- (phenylazo)phenols .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C15H13ClO2 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, benzene derivatives are known to undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 136.578 . Other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Bacterial Dechlorination of Chlorobenzenes
Research on the bacterial dehalorespiration of chlorinated benzenes reveals the environmental relevance of these compounds. Strain CBDB1, a bacterium, can dechlorinate chlorobenzenes, suggesting applications in bioremediation of contaminated environments. This process highlights the potential use of chlorobenzene derivatives in studying microbial degradation pathways and environmental detoxification (Adrian et al., 2000).
Synthesis of Dihydropyridine Derivatives
A study on the synthesis and biological evaluation of 1,4-dihydropyridine derivatives, catalyzed by chlorobenzene-based compounds, demonstrates their potential in pharmaceutical research. These compounds exhibit significant antibacterial and antioxidant activities, suggesting that similar chlorobenzene derivatives could be explored for therapeutic applications (Ghorbani‐Vaghei et al., 2016).
Aggregation-Induced Emission (AIE)
Tetraphenylethene-containing diyne, related to chlorobenzene derivatives, has been synthesized and polymerized, showing a novel phenomenon of aggregation-induced emission. This suggests potential applications in creating new materials for optical, electronic, and sensory devices, indicating a broader research interest in the chemical behaviors and applications of chlorobenzene derivatives (Hu et al., 2012).
Antimicrobial and Antioxidant Activities
The synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation and its evaluation for antimicrobial and antioxidant activities highlight the bioactive potential of chlorobenzene derivatives. These compounds could serve as a basis for developing new antimicrobial and antioxidant agents, demonstrating the versatility of chlorobenzene derivatives in chemical and pharmaceutical research (Kumar et al., 2016).
Catalytic and Optical Applications
Studies on catalytic oxidation and photoluminescent properties of chlorobenzene derivatives indicate their utility in environmental remediation and materials science. For instance, V2O5/TiO2 catalysts used for the oxidation of chlorinated benzenes, and the synthesis of solid-state emissive compounds based on chlorobenzene derivatives showcase the chemical's potential in catalysis and as fluorophores (Lichtenberger & Amiridis, 2004; Beppu et al., 2015).
Mecanismo De Acción
The mechanism of action for reactions involving benzene derivatives like “1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene” typically involves a two-step process. The first step is slow and involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. The second step is fast and involves a base attacking a proton, causing the formation of a C-C double bond and restoring aromaticity .
Propiedades
IUPAC Name |
1-chloro-4-[(3-ethynylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-12-4-3-5-15(10-12)17-11-13-6-8-14(16)9-7-13/h1,3-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPHEPVWBXHTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
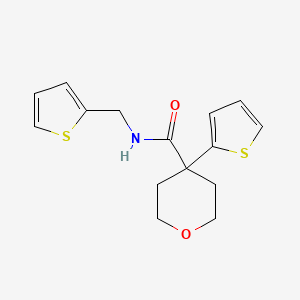
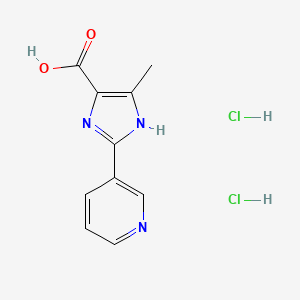
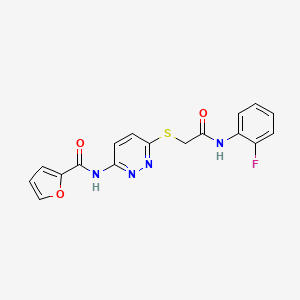
![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)
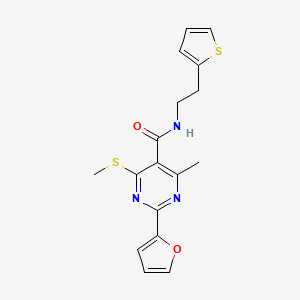
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)
![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)
![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)
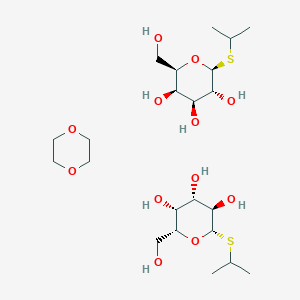
![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)
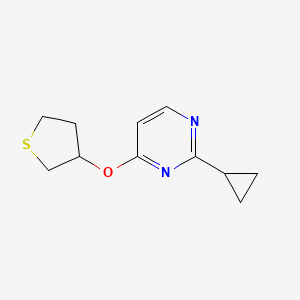

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)
